3-Bromopropionyl chloride
Overview
Description
3-Bromopropionyl chloride is an organic compound with the chemical formula C3H4BrClO. It is a colorless to pale yellow liquid characterized by the presence of both bromine and chlorine functional groups. This compound is primarily used in organic synthesis and serves as an important intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromopropionyl chloride can be synthesized through the reaction of propionyl chloride with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously monitored. The process involves the continuous addition of bromine to a solution of propionyl chloride, followed by purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Bromopropionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromine or chlorine atoms.
Acylation Reactions: It is used to introduce the propionyl group into other molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Often employed to facilitate the acylation reactions.
Major Products Formed:
Brominated Poly(ethylene glycol) Methacrylate: Formed through the reaction with poly(ethylene glycol) methacrylate.
Bicyclic Pyrimido[2,1-b][1,3]thiazines: Resulting from the acylation of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones.
Scientific Research Applications
3-Bromopropionyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromopropionyl chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The bromine and chlorine atoms in the molecule make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes .
Comparison with Similar Compounds
3-Chloropropionyl Chloride: Similar in structure but contains a chlorine atom instead of bromine.
Bromoacetyl Bromide: Contains two bromine atoms and is used in similar acylation reactions.
Chloroacetyl Chloride: Contains two chlorine atoms and is used in similar substitution reactions
Uniqueness: 3-Bromopropionyl chloride is unique due to its dual functionality, allowing it to participate in both substitution and acylation reactions. This versatility makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
3-bromopropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO/c4-2-1-3(5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBVNSPHKMCPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065900 | |
Record name | Propanoyl chloride, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15486-96-1 | |
Record name | 3-Bromopropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15486-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl chloride, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl chloride, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoyl chloride, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromopropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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